molecular formula C15H20N4O2 B12237209 6,7-dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12237209
M. Wt: 288.34 g/mol
InChI Key: JLIPFFIJHTUXOV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at positions 6 and 7, a triazole ring, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethyl linkage can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: A wide range of substituted tetrahydroisoquinolines.

Scientific Research Applications

6,7-Dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to modulate P-glycoprotein (P-gp)-mediated multidrug resistance by inhibiting the efflux of chemotherapeutic agents from cancer cells . This enhances the efficacy of these drugs and helps overcome resistance.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
  • 5,7-Dimethoxy-2H-chromen-2-one

Uniqueness

6,7-Dimethoxy-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the combination of a tetrahydroisoquinoline core with a triazole ring.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

6,7-dimethoxy-2-[2-(triazol-2-yl)ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H20N4O2/c1-20-14-9-12-3-6-18(7-8-19-16-4-5-17-19)11-13(12)10-15(14)21-2/h4-5,9-10H,3,6-8,11H2,1-2H3

InChI Key

JLIPFFIJHTUXOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCN3N=CC=N3)OC

Origin of Product

United States

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